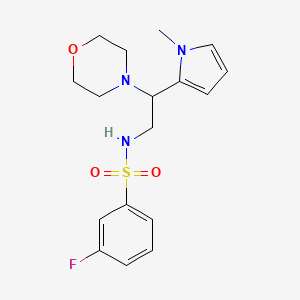

3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3-fluoro substituent on the aromatic ring and a secondary amine linked to a 2-morpholinoethyl group bearing a 1-methyl-1H-pyrrole moiety. The morpholine ring enhances solubility, while the fluorinated aromatic system may improve metabolic stability and target binding affinity. Such structural motifs are common in kinase inhibitors and hypoxia-inducible factor (HIF) pathway modulators .

Properties

IUPAC Name |

3-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O3S/c1-20-7-3-6-16(20)17(21-8-10-24-11-9-21)13-19-25(22,23)15-5-2-4-14(18)12-15/h2-7,12,17,19H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVRWHVCAILQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent.

Sulfonamide Formation: The final step involves the reaction of the synthesized intermediates with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Structural Overview

- Molecular Formula : C₁₉H₂₃FN₃O₂S

- Molecular Weight : 373.47 g/mol

- CAS Number : 1049389-64-1

The compound features a sulfonamide moiety, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives can exhibit significant antimicrobial properties. The incorporation of a pyrrole ring and morpholine group enhances the lipophilicity and biological activity of the compound. Studies have shown that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways, such as folate synthesis, which is crucial for bacterial proliferation .

Anticancer Potential

Compounds with similar structures have been evaluated for their anticancer activity. For example, derivatives containing pyrrole and sulfonamide groups have been investigated as inhibitors of various kinases involved in cancer progression. The unique structural features of 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide may provide a scaffold for developing potent anticancer agents by disrupting kinase signaling pathways .

Inhibition of Enzymatic Activity

The compound's design suggests potential inhibitory effects on enzymes such as carbonic anhydrase or matrix metalloproteinases (MMPs). These enzymes are often implicated in pathological conditions like cancer metastasis and inflammation. Structure-activity relationship (SAR) studies could be conducted to optimize the compound's efficacy against these targets .

Neurological Applications

Given the presence of the pyrrole and morpholine groups, this compound may also have implications in neurological research. Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are of high interest in treating neurodegenerative diseases. Investigations into the compound's ability to cross the blood-brain barrier could yield insights into its potential use for neurological disorders .

Case Study 1: Antimicrobial Evaluation

A study conducted on related pyrrole-based sulfonamides demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb). The structure-guided design led to compounds with MIC values below 0.016 μg/mL, indicating strong antibacterial activity . The mechanism involved inhibition of MmpL3, a transporter critical for mycobacterial cell wall synthesis.

Case Study 2: Kinase Inhibition

Another investigation focused on pyrrole derivatives as kinase inhibitors showed promising results against specific cancer cell lines. The compounds were found to induce apoptosis in cancer cells through the inhibition of key signaling pathways associated with cell survival and proliferation .

Case Study 3: Neuroprotective Effects

Research on similar morpholine-containing compounds highlighted their neuroprotective effects in models of oxidative stress-induced neuronal damage. These compounds exhibited a significant reduction in cell death and improved neuronal survival rates, suggesting their potential therapeutic application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:

- Core : Benzenesulfonamide with 3-fluoro substitution.

- Side chain: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl).

- Key functional groups : Fluorine (electron-withdrawing), morpholine (solubility-enhancing), and pyrrole (planar heterocycle).

Analogs:

N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)-3,4-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide (5a) Core: 3,4-Dimethoxybenzenesulfonamide. Side chain: Chromene-linked methyl group and morpholinoethyl. Key differences: Chromene moiety introduces rigidity; methoxy groups increase lipophilicity compared to fluorine.

3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide Core: 3-Fluorobenzenesulfonamide. Side chain: Piperidin-4-yl with isopropylphenoxyethyl. Key differences: Piperidine replaces morpholine, altering solubility; isopropylphenoxy group adds steric bulk.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core: Fluorinated chromenone-pyrazolopyrimidine hybrid. Side chain: N-methylbenzenesulfonamide. Key differences: Extended aromatic system with fused heterocycles, likely enhancing π-π stacking interactions.

Physicochemical Properties

<sup>a</sup> Calculated using fragment-based methods.

- Key Observations: Fluorine substitution reduces LogP compared to methoxy or chromenone groups . Morpholinoethyl side chains improve aqueous solubility over piperidine analogs .

Biological Activity

3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a benzene ring, with a morpholinoethyl side chain and a pyrrole moiety. The presence of the fluorine atom is significant for its biological activity, as it can influence the electronic properties and solubility of the compound.

Research indicates that compounds similar to 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide may interact with various biological targets, including:

- Enzymatic Inhibition : Some studies suggest that sulfonamides can inhibit enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Receptor Modulation : The compound may also act on neurotransmitter receptors, potentially influencing pathways related to mood and cognition .

Antimicrobial Properties

The compound has shown promising antimicrobial activity in preliminary studies. For instance, derivatives with similar structures have been evaluated for their efficacy against various bacterial strains. In particular, compounds containing pyrrole rings have demonstrated significant antibacterial effects, likely due to their ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Activity

Studies have indicated that compounds with similar backbones exhibit anticancer properties by inhibiting key signaling pathways in cancer cells. For example, certain benzamide derivatives have been found to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models . The specific mechanism involves the disruption of ATP binding to the kinase domain, which is critical for its activity.

Case Study 1: Antibacterial Activity

In a study evaluating a series of pyrrole-based sulfonamides, researchers found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of less than 0.5 µg/mL against Staphylococcus aureus. This suggests strong antibacterial potential, warranting further investigation into the structure-activity relationship (SAR) to optimize efficacy .

Case Study 2: Anticancer Efficacy

Another study focused on a related compound demonstrated significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 20 µM). The mechanism was linked to apoptosis induction through caspase activation and the modulation of Bcl-2 family proteins .

Research Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | MIC < 0.5 µg/mL against Staphylococcus aureus |

| Cytotoxicity | IC50 values between 10-20 µM in cancer cell lines |

| Enzyme Inhibition | Significant inhibition of DHFR-like enzymes |

| Kinase Inhibition | Effective inhibition of RET kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.